Boc-5-bromo-DL-tryptophan
Overview
Description
Boc-5-bromo-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in research settings, particularly in the field of proteomics and peptide synthesis .
Mechanism of Action
Target of Action
Boc-5-bromo-DL-tryptophan is a specialty product used in proteomics research . .
Result of Action
It’s worth noting that 5-bromo-dl-tryptophan can be useful in the study of genomic determinants in relation to the reactivity and regioselectivity of flavin-dependent halogenases in bacterial genomes and metagenomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-bromo-DL-tryptophan typically involves the bromination of DL-tryptophan followed by the protection of the amino group with a tert-butoxycarbonyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The Boc protection is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted tryptophan derivatives can be obtained.
Deprotected Tryptophan: Removal of the Boc group yields 5-bromo-DL-tryptophan
Scientific Research Applications
Boc-5-bromo-DL-tryptophan is extensively used in scientific research, particularly in the following areas:
Proteomics: It is used in the synthesis of peptides and proteins for studying protein structure and function.
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Biological Studies: It is used to investigate the role of brominated tryptophan derivatives in biological systems
Comparison with Similar Compounds
5-bromo-DL-tryptophan: Lacks the Boc protecting group.
Boc-DL-tryptophan: Lacks the bromine atom.
Other Brominated Tryptophans: Such as 6-bromo-DL-tryptophan and 7-bromo-DL-tryptophan.
Uniqueness: Boc-5-bromo-DL-tryptophan is unique due to the combination of the Boc protecting group and the bromine atom at the 5-position. This dual modification makes it particularly useful in peptide synthesis, where selective protection and functionalization are crucial .
Properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYEAWOUQONRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226988 | |
Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67308-26-3 | |
Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67308-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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